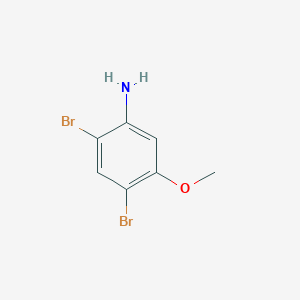

2,4-Dibromo-5-methoxyaniline

Description

BenchChem offers high-quality 2,4-Dibromo-5-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-5-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFJSDKTASSGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539373 | |

| Record name | 2,4-Dibromo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35736-52-8 | |

| Record name | 2,4-Dibromo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dibromo-5-methoxyaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Substituted anilines, in particular, represent a privileged scaffold, forming the core of a multitude of biologically active compounds. This guide focuses on 2,4-Dibromo-5-methoxyaniline (CAS No. 35736-52-8), a versatile intermediate whose unique substitution pattern offers a confluence of steric and electronic properties ripe for exploitation in the synthesis of complex molecular architectures.[1]

The presence of two bromine atoms and a methoxy group on the aniline ring provides multiple reactive handles and modulates the nucleophilicity of the amino group. This allows for regioselective transformations and the introduction of diverse functionalities, making it a valuable precursor in the synthesis of heterocyclic compounds, which are cornerstones of many pharmaceutical agents. This document serves as a comprehensive technical resource, providing in-depth information on the physicochemical properties, a detailed synthetic protocol, safety and handling procedures, and a discussion of its application in the synthesis of kinase inhibitor scaffolds.

Physicochemical Properties of 2,4-Dibromo-5-methoxyaniline

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for reaction optimization, purification, and formulation. The key properties of 2,4-Dibromo-5-methoxyaniline are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 35736-52-8 | [2] |

| Molecular Formula | C₇H₇Br₂NO | [2] |

| Molecular Weight | 280.94 g/mol | [1][2] |

| Appearance | Brown liquid | [2] |

| Boiling Point | 308.4 °C | [1] |

| Flash Point | 136 °C | [1] |

| Density | Not readily available | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and hexane. | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.80 (s, 3H, OCH₃), 4.10 (br s, 2H, NH₂), 6.31 (s, 1H, ArH), 7.49 (s, 1H, ArH) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 56.1, 99.3, 99.7, 135.1, 144.3, 155.8 | [2] |

| IR (pure) νₘₐₓ (cm⁻¹) | 3420, 3295, 3176, 2965, 2934, 1620, 1582, 1503, 1278, 1207, 1018, 805 | [2] |

Synthesis of 2,4-Dibromo-5-methoxyaniline

The following protocol details the synthesis of 2,4-Dibromo-5-methoxyaniline from m-anisidine. This procedure is based on established laboratory methods and provides a reliable route to this key intermediate.

Experimental Protocol: Bromination of m-Anisidine

Materials:

-

m-Anisidine (m-methoxyaniline)

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

2M Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve m-anisidine (1.0 eq) in chloroform. Cool the solution to 5 °C using an ice bath with continuous stirring.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.0 eq) to the cooled solution in batches over a period of 1 hour. Maintain the temperature between 5-10 °C during the addition.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 4 hours. After this period, allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2M sodium hydroxide solution and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a dark brown viscous liquid.

-

Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/hexane solvent system as the eluent. The separation of isomers may be necessary, and the desired product, 2,4-Dibromo-5-methoxyaniline, is typically eluted as the second major band.[2]

Caption: Synthetic workflow for 2,4-Dibromo-5-methoxyaniline.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted anilines are pivotal starting materials in the synthesis of a wide array of heterocyclic compounds that form the core of many approved drugs and clinical candidates.[3] 2,4-Dibromo-5-methoxyaniline, with its distinct substitution pattern, is a valuable precursor for the synthesis of quinazoline-based scaffolds. The quinazoline ring system is a well-established pharmacophore in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[4][5]

The general synthetic strategy involves the condensation of a substituted aniline with a suitably functionalized anthranilic acid derivative or a related precursor. The amino group of 2,4-Dibromo-5-methoxyaniline acts as the nucleophile in the initial bond-forming step, while the bromine atoms can be utilized for further diversification of the molecule through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the introduction of various side chains that can interact with specific residues in the kinase active site, thereby modulating potency and selectivity.

Caption: General synthetic route to kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,4-Dibromo-5-methoxyaniline. It is classified as harmful if swallowed and toxic in contact with skin or if inhaled. Prolonged or repeated exposure may cause organ damage, and it is very toxic to aquatic life with long-lasting effects.

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H311 + H331: Toxic in contact with skin or if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements (GHS):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

2,4-Dibromo-5-methoxyaniline is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined physicochemical properties and established synthetic route make it an accessible starting material for the construction of complex molecular architectures. The strategic placement of its functional groups allows for the regioselective synthesis of key heterocyclic scaffolds, such as quinazolines, which are prevalent in clinically important kinase inhibitors. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness the potential of this intermediate in the development of the next generation of therapeutic agents.

References

-

Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anticancer Agents in Medicinal Chemistry, 9(3), 246-75. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2021). Journal of Medicinal Chemistry, 64(15), 11494-11514. Retrieved January 2, 2026, from [Link]

-

The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

Sources

- 1. 2,4-Dibromo-5-methoxyaniline | 35736-52-8 | KBA73652 [biosynth.com]

- 2. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dibromo-5-methoxyaniline: Properties, Synthesis, and Applications

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Dibromo-5-methoxyaniline, its synthesis, and its potential applications as a chemical intermediate.

Core Compound Identification

2,4-Dibromo-5-methoxyaniline is an aromatic amine with a distinct substitution pattern that makes it a valuable building block in organic synthesis.[1] Its structure, featuring two bromine atoms and a methoxy group on the aniline core, offers multiple sites for chemical modification.

| Identifier | Value |

| IUPAC Name | 2,4-dibromo-5-methoxyaniline[2] |

| CAS Number | 35736-52-8[2][3] |

| Molecular Formula | C₇H₇Br₂NO[2][4] |

| Molecular Weight | 280.94 g/mol [4] |

| SMILES | COC1=C(Br)C=C(Br)C(N)=C1[2] |

Physicochemical Properties

The physical state of 2,4-Dibromo-5-methoxyaniline is described as a brown liquid.[3][4] A summary of its key physicochemical and spectroscopic data is provided below.

Table of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Brown liquid | [3][4] |

| Molecular Weight | 280.94 g/mol | [4] |

| Infrared (IR) νₘₐₓ (cm⁻¹) | 3420, 3295, 3176, 2965, 2934, 1620, 1582, 1503, 1278, 1207, 1018, 805 | [3][4] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 3.80 (s, 3H, OCH₃), 4.10 (br s, 2H, NH₂), 6.31 (s, 1H, ArH), 7.49 (s, 1H, ArH) | [3][4] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 56.1, 99.3, 99.7, 135.1, 144.3, 155.8 | [3][4] |

Synthesis and Reactivity

Synthesis of 2,4-Dibromo-5-methoxyaniline

A common laboratory-scale synthesis of 2,4-Dibromo-5-methoxyaniline involves the bromination of m-anisidine (3-methoxyaniline).[4] The directing effects of the amino and methoxy groups guide the electrophilic substitution by bromine.

-

Dissolution: Dissolve m-anisidine (1 equivalent) in chloroform.

-

Cooling: Cool the solution to 5 °C in an ice bath.

-

Bromination: Add N-bromosuccinimide (NBS) (1 equivalent) to the cooled solution in batches over a period of 1 hour, maintaining the temperature between 5-10 °C.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 4 hours.

-

Warm-up: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture sequentially with 2M sodium hydroxide solution and water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography.[4]

Caption: Workflow for the synthesis of 2,4-Dibromo-5-methoxyaniline.

Chemical Reactivity

2,4-Dibromo-5-methoxyaniline is a versatile intermediate.[1] The aniline functional group can undergo standard reactions such as diazotization, acylation, and alkylation. The bromine atoms are susceptible to nucleophilic substitution or can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The compound can also undergo debromination.[1]

Applications in Research and Drug Development

Halogenated anilines are crucial building blocks in medicinal chemistry. While specific applications of 2,4-Dibromo-5-methoxyaniline are not extensively documented in the provided results, its structural motifs are present in various biologically active molecules. For instance, related bromo-methoxyaniline derivatives are utilized as reagents in the synthesis of potent enzyme inhibitors.[5]

The presence of two bromine atoms provides opportunities for sequential, site-selective functionalization, making it a valuable scaffold for building molecular complexity in drug discovery programs. It is used as a precursor for other chemical compounds and is available for pharmaceutical testing.[1]

Potential Reaction Pathway in Synthesis

Caption: A potential synthetic route using 2,4-Dibromo-5-methoxyaniline.

Safety and Handling

Specific safety data for 2,4-Dibromo-5-methoxyaniline is not detailed in the provided search results. However, based on the data for structurally related compounds such as other bromoanilines and anisidines, caution is warranted.[6][7][8]

-

Potential Hazards: Related compounds are known to cause skin and eye irritation.[6] Some anisidines are classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8]

-

Personal Protective Equipment (PPE): It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[7][9]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[6]

Disclaimer: The safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) for 2,4-Dibromo-5-methoxyaniline from the supplier before handling.

References

Sources

- 1. 2,4-Dibromo-5-methoxyaniline | 35736-52-8 | KBA73652 [biosynth.com]

- 2. 2,4-Dibromo-5-methoxyaniline 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]

- 3. 2,4-dibromo-5-methoxyaniline | 35736-52-8 [chemicalbook.com]

- 4. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2,4-Dibromo-5-methoxyaniline: Properties, Synthesis, and Applications for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2,4-Dibromo-5-methoxyaniline, a key halogenated aromatic amine intermediate. We will explore its fundamental physicochemical properties, detail a validated synthetic protocol with mechanistic insights, discuss its analytical characterization, and contextualize its applications within the broader landscape of organic synthesis and pharmaceutical research.

Core Compound Identification and Physicochemical Properties

2,4-Dibromo-5-methoxyaniline is a substituted aniline that serves as a versatile building block in chemical synthesis. Its molecular structure, featuring two bromine atoms, an amine group, and a methoxy group on a benzene ring, offers multiple reactive sites for constructing more complex molecules. The strategic placement of these functional groups makes it a valuable precursor in various synthetic endeavors.[1][2]

Quantitative data and key identifiers for this compound are summarized in the table below for rapid reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 2,4-dibromo-5-methoxyaniline | [3] |

| CAS Number | 35736-52-8 | [1][3][4] |

| Molecular Formula | C₇H₇Br₂NO | [3][4] |

| Molecular Weight | 280.94 g/mol | [4] |

| Appearance | Brown liquid | [4][5] |

| Purity (Typical) | ≥95% | [3] |

| SMILES | COC1=C(Br)C=C(Br)C(N)=C1 | [3] |

| InChI Key | YBAGMTVKDRIMTB-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Rationale

The synthesis of 2,4-Dibromo-5-methoxyaniline is most commonly achieved via the electrophilic bromination of a substituted aniline precursor. The following section details a robust protocol and the chemical principles governing the reaction.

Synthetic Workflow: Electrophilic Bromination

The primary route involves the dibromination of m-Anisidine (3-methoxyaniline) using N-Bromosuccinimide (NBS) as the brominating agent.[4][5] The methoxy and amino groups are ortho-, para-directing activators. The amino group is a stronger activator, and its directing effect, combined with the methoxy group's influence, leads to substitution at the C2 and C4 positions, which are ortho and para to the powerful amino group.

Causality Behind Experimental Choices:

-

Starting Material: m-Anisidine is selected as the substrate because its existing functional groups direct the incoming bromine electrophiles to the desired positions.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred source of electrophilic bromine (Br⁺). It is a solid that is safer and easier to handle than liquid bromine. It provides a slow, controlled release of Br⁺, which helps to minimize over-bromination and other side reactions.

-

Solvent: Chloroform or other chlorinated solvents are used as they are relatively inert to the reaction conditions and effectively dissolve the starting material.

-

Temperature Control: The reaction is initiated at a low temperature (5-10°C) to control the rate of the highly exothermic bromination reaction.[4] This helps to prevent the formation of undesired byproducts. The reaction is then allowed to warm to room temperature to ensure completion.

-

Work-up: The reaction mixture is washed with a sodium hydroxide solution to neutralize any acidic byproducts (like HBr) and to remove excess succinimide. Column chromatography is essential for separating the desired 2,4-dibromo product from monobrominated isomers (e.g., 2-bromo-5-methoxyaniline and 4-bromo-3-methoxyaniline) and any remaining starting material.[4][5]

Caption: Workflow for the synthesis of 2,4-Dibromo-5-methoxyaniline.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[4][5]

-

Preparation: Dissolve m-Anisidine (1 equivalent) in chloroform in a round-bottom flask.

-

Cooling: Cool the solution to 5°C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (2 equivalents for dibromination) to the cooled solution in small portions over 1 hour, maintaining the temperature between 5-10°C.

-

Reaction: Continue stirring the mixture in the ice bath for 4 hours. Afterwards, allow the reaction to warm to room temperature and stir overnight to ensure completion.

-

Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 2M sodium hydroxide solution and water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product as a viscous liquid.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient eluent system such as dichloromethane/hexane followed by ethyl acetate/hexane to separate the desired product from isomers and impurities.[4]

Analytical Characterization

Structural confirmation of 2,4-Dibromo-5-methoxyaniline is achieved through standard spectroscopic techniques. The data below is consistent with the assigned structure.[4][5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.49 (s, 1H, ArH)

-

δ 6.31 (s, 1H, ArH)

-

δ 4.10 (br s, 2H, NH₂)

-

δ 3.80 (s, 3H, OCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 155.8, 144.3, 135.1, 99.7, 99.3, 56.1

-

-

Infrared (IR) (Pure, νₘₐₓ, cm⁻¹):

-

3420, 3295 (N-H stretching)

-

1620, 1582, 1503 (C=C aromatic stretching)

-

1278, 1207 (C-O stretching)

-

The two singlets in the aromatic region of the ¹H NMR spectrum are indicative of the two non-equivalent aromatic protons, confirming the substitution pattern. The presence of the amine, methoxy, and aromatic C-Br bonds is further supported by the IR data.

Applications in Drug Development and Organic Synthesis

Substituted anilines, particularly halogenated ones, are foundational intermediates in the synthesis of pharmaceuticals and other high-value organic compounds.[2][] The utility of 2,4-Dibromo-5-methoxyaniline stems from the distinct reactivity of its functional groups.

-

Role as a Synthetic Building Block: The bromine atoms serve as excellent leaving groups in various cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[2] These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular scaffolds. The aniline nitrogen can be readily acylated, alkylated, or used to form heterocyclic rings.

-

Potential in Pharmaceutical Scaffolds: The structural motif present in this compound is a precursor to more complex heterocyclic systems that form the core of many therapeutic agents.[2] By strategically modifying the bromo and amino positions, medicinal chemists can rapidly generate libraries of related compounds to explore structure-activity relationships (SAR) for a given biological target.

Caption: Potential synthetic pathways using 2,4-Dibromo-5-methoxyaniline.

Safety, Handling, and Storage

As with all laboratory chemicals, 2,4-Dibromo-5-methoxyaniline must be handled with appropriate care. While a specific, comprehensive toxicology profile is not widely published, data from structurally related compounds (halogenated anilines) suggest the following precautions.[8][9][10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

In case of exposure, follow standard first-aid measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]

-

Ingestion/Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[8]

References

-

2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem. [Link]

-

The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. 2,4-Dibromo-5-methoxyaniline | 35736-52-8 | KBA73652 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4-Dibromo-5-methoxyaniline 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]

- 4. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-dibromo-5-methoxyaniline | 35736-52-8 [chemicalbook.com]

- 6. 2-Bromo-4-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2,4-Dibromo-5-methoxyaniline from m-Anisidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, in-depth exploration of the synthesis of 2,4-Dibromo-5-methoxyaniline, a valuable substituted aniline intermediate in medicinal chemistry and materials science. Starting from the readily available precursor, m-anisidine (3-methoxyaniline), this document elucidates the underlying principles of electrophilic aromatic substitution, offers a robust, step-by-step experimental protocol, and covers critical aspects of purification, characterization, and safety. By integrating theoretical mechanisms with practical, field-proven insights, this whitepaper serves as a self-validating resource for chemists engaged in complex organic synthesis.

Introduction and Strategic Overview

2,4-Dibromo-5-methoxyaniline (CAS No: 35736-52-8) is a key building block in the synthesis of a variety of complex organic molecules.[1][2] Its unique substitution pattern, featuring two bromine atoms and methoxy and amino functionalities, makes it a versatile precursor for introducing specific structural motifs in drug discovery programs and the development of novel materials.

The synthesis from m-anisidine is a classic example of electrophilic aromatic substitution, where the inherent electronic properties of the starting material are harnessed to direct the regioselective introduction of bromine atoms. This guide moves beyond a simple recitation of steps to explain the critical causality behind each experimental choice, ensuring a reproducible and high-yielding outcome.

The Chemistry: Mechanism and Regioselectivity

The bromination of m-anisidine is governed by the principles of electrophilic aromatic substitution (EAS). The success of this synthesis hinges on understanding the powerful directing effects of the substituents on the aromatic ring.

Pillar of Expertise: Understanding Substituent Effects

The aniline ring in m-anisidine is decorated with two potent electron-donating groups (EDGs): an amino group (-NH₂) and a methoxy group (-OCH₃). Both are strong activating groups, meaning they increase the nucleophilicity of the benzene ring, making it highly susceptible to attack by electrophiles like the bromonium ion (Br⁺).

-

Amino Group (-NH₂): This is one of the strongest activating groups. Through resonance, its lone pair of electrons dramatically increases the electron density at the positions ortho (2, 6) and para (4) to it.

-

Methoxy Group (-OCH₃): Also a strong activator, the methoxy group directs electrophiles to its ortho (2, 4) and para (6) positions.

In m-anisidine, these directing effects are synergistic. Both groups strongly activate positions 2, 4, and 6. This high degree of activation makes the ring so reactive that mono-bromination is difficult to achieve, and the reaction readily proceeds to a di-brominated product.[3][4] The substitution occurs at the sterically accessible and electronically enriched positions 2 and 4, yielding the target molecule.

Choice of Brominating Agent:

While elemental bromine (Br₂) can be used, it is highly corrosive, volatile, and can lead to over-bromination and side reactions.[5][6] A superior choice for this synthesis is N-Bromosuccinimide (NBS) .[7][8] NBS is a solid, making it easier and safer to handle. It serves as a source of electrophilic bromine, particularly under the conditions described, providing a more controlled reaction.[9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful control of reaction parameters ensures the desired outcome.

Reagents and Materials

| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) | Key Properties |

| m-Anisidine | 536-90-3 | C₇H₉NO | 123.15 | Starting material; liquid |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating agent; solid |

| Chloroform | 67-66-3 | CHCl₃ | 119.38 | Solvent; volatile, toxic |

| 2M Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Aqueous base for work-up |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent; solid |

Step-by-Step Synthesis Workflow

The following procedure is adapted from established methodologies for the bromination of activated anilines.[7]

-

Reaction Setup: In a well-ventilated fume hood, dissolve m-anisidine (5.00 g, 40.6 mmol) in chloroform (40 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 5 °C using an ice-water bath. Causality: This initial cooling is critical to manage the exothermic nature of the bromination reaction and to minimize the formation of undesired byproducts.

-

Addition of NBS: Add N-bromosuccinimide (14.46 g, 81.2 mmol, 2.0 equivalents) to the cooled solution in small portions over a period of 1 hour. Maintain the internal temperature between 5-10 °C throughout the addition. Causality: A slow, portion-wise addition prevents a rapid temperature spike, ensuring regioselectivity and preventing potential runaway reactions.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 4 hours.

-

Warming to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight to ensure the reaction proceeds to completion.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2M sodium hydroxide solution (50 mL) and then with water (60 mL). Causality: The NaOH wash removes the succinimide byproduct and any unreacted NBS or acidic impurities. The water wash removes residual NaOH.

-

Drying and Solvent Removal: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the chloroform solvent under reduced pressure using a rotary evaporator. This will yield a dark brown viscous liquid, which is the crude product.[7]

Visualized Experimental Workflow

Caption: Workflow for the synthesis of crude 2,4-Dibromo-5-methoxyaniline.

Purification and Characterization

The crude product is a mixture containing the desired 2,4-dibromo product, along with potential mono-brominated side products like 2-bromo-5-methoxyaniline and 4-bromo-3-methoxyaniline.[7] Purification is essential and is best achieved by silica gel column chromatography.

-

Purification Protocol: The crude product is separated by silica gel column chromatography. A typical eluent system is a mixture of dichloromethane and hexane (e.g., 2:1 ratio).[7] The fractions are monitored by Thin Layer Chromatography (TLC) to isolate the desired compound.

Key Analytical Data

The identity and purity of the final product must be confirmed through rigorous analytical methods.

| Property | Value | Source |

| Appearance | Brown liquid | [7] |

| Molecular Formula | C₇H₇Br₂NO | [1][7] |

| Molecular Weight | 280.94 g/mol | [1][7] |

| Boiling Point | 308.4 °C | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.80 (s, 3H, OCH₃), 4.10 (br s, 2H, NH₂), 6.31 (s, 1H, ArH), 7.49 (s, 1H, ArH) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 56.1, 99.3, 99.7, 135.1, 144.3, 155.8 | [7] |

| IR (pure, νₘₐₓ cm⁻¹) | 3420, 3295, 3176, 2965, 2934, 1620, 1582, 1503, 1278, 1207, 1018, 805 | [7] |

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to strict safety measures is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[10]

-

Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of volatile and toxic fumes.[5][10]

-

Reagent Hazards:

-

m-Anisidine and its brominated products: Aromatic amines are toxic and should be handled with care to avoid skin contact and inhalation.

-

N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system.

-

Chloroform: A suspected carcinogen and toxicant. Avoid exposure.

-

Sodium Hydroxide: Highly corrosive. Handle with care to prevent severe skin and eye burns.

-

-

Waste Disposal: Segregate waste streams appropriately. Halogenated organic waste (chloroform solutions) must be collected in a designated container. Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Incomplete reaction. - Degradation of NBS. - Loss of product during work-up. | - Extend reaction time at room temperature. - Use fresh, high-purity NBS. - Ensure careful separation of layers and complete extraction. |

| Excessive Side Products (e.g., mono-brominated) | - Reaction temperature was too high during NBS addition. - Incorrect stoichiometry (insufficient NBS). | - Strictly maintain the 5-10 °C temperature range during addition. - Accurately weigh and use 2.0-2.1 equivalents of NBS. |

| Product is a Dark, Intractable Oil | - Presence of polymeric or degradation byproducts. | - Ensure the reaction is not overheated. - Proceed with column chromatography; the desired product should still be separable. |

| Difficult Purification | - Eluent polarity is not optimal for separation. | - Use TLC to test various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane) to find the best separation before running the column. |

Conclusion

This guide details a reliable and reproducible method for the synthesis of 2,4-Dibromo-5-methoxyaniline from m-anisidine. By understanding the mechanistic underpinnings of the electrophilic bromination and adhering to the carefully controlled experimental conditions outlined, researchers can confidently produce this valuable intermediate. The emphasis on causality, procedural detail, and safety provides a comprehensive framework for the successful execution of this synthesis in a research and development setting.

References

-

A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic. [Link]

-

Reductive debromination of 1,2-dibromides with anisidines. National Institutes of Health (NIH). [Link]

-

SAFETY DATA SHEET - Bromine. Archean Chemical Industries. [Link]

-

Safety Data Sheet: Bromine. Carl ROTH. [Link]

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Standard Operating Procedure: Bromine. University of California, Santa Cruz. [Link]

-

Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]

-

Bromination of aromatic amines. CyberLeninka. [Link]

-

The synthesis of meta-anisidine. IDEALS - University of Illinois. [Link]

-

Monobromination of Aromatic Amine with [bmim]Br 3. ResearchGate. [Link]

-

Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

- Preparation of 4-bromoaniline derivatives.

-

A Practical Procedure for Regioselective Bromination of Anilines. ResearchGate. [Link]

-

Electrophilic Aromatic Substitution. University of Missouri–St. Louis. [Link]

- Method for preparing 3-bromo-4-methoxyaniline.

-

Bromination - Common Conditions. Common Organic Chemistry. [Link]

-

Bromination of Aniline. Scribd. [Link]

-

Bromination of Aniline (video) | Amines. Khan Academy. [Link]

-

Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

-

Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com. [Link]

-

Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. ResearchGate. [Link]

-

The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research. [Link]

-

Recrystallization: Figure 1. Structure of Aniline. Scribd. [Link]

Sources

- 1. 2,4-Dibromo-5-methoxyaniline | 35736-52-8 | KBA73652 [biosynth.com]

- 2. 2,4-Dibromo-5-methoxyaniline 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. scribd.com [scribd.com]

- 5. archeanchemicals.com [archeanchemicals.com]

- 6. carlroth.com [carlroth.com]

- 7. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]

electrophilic bromination of 3-methoxyaniline

An In-Depth Technical Guide to the Electrophilic Bromination of 3-Methoxyaniline

Abstract

The electrophilic aromatic substitution of polysubstituted benzene rings is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials. 3-Methoxyaniline, possessing two potent electron-donating groups, presents a compelling case study in regiochemical control. This guide provides a comprehensive analysis of the theoretical principles governing the electrophilic bromination of this substrate. We dissect the synergistic and competitive directing effects of the amino and methoxy substituents and elucidate the common challenge of over-reactivity. A detailed, field-proven protocol is presented that leverages the N-acyl protection strategy to achieve selective monobromination, yielding a high-value synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking to master the controlled functionalization of highly activated aromatic systems.

Theoretical Framework: The Challenge of Regioselectivity

Electrophilic Aromatic Substitution (EAS) on a substituted benzene ring is governed by the electronic nature of the substituents already present. These groups influence both the reaction rate and the position (regiochemistry) of the incoming electrophile.[1] In 3-methoxyaniline, the aromatic nucleus is influenced by two powerful activating groups: an amino group (-NH₂) and a methoxy group (-OCH₃).

Individual and Combined Directing Effects

Both the amino and methoxy groups are classified as strongly activating ortho, para-directors.[2][3] This is due to the presence of a lone pair of electrons on the nitrogen and oxygen atoms, respectively, which can be donated into the benzene ring through resonance. This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][5]

-

Amino Group (-NH₂ at C1): As one of the most powerful activating groups, the -NH₂ substituent strongly directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.[3]

-

Methoxy Group (-OCH₃ at C3): The -OCH₃ group is also a strong activator that directs incoming electrophiles to its own ortho (C2, C4) and para (C6) positions.[4]

When considering the 3-methoxyaniline substrate, these directing effects are synergistic. Both groups activate the same positions: C2, C4, and C6. The amino group is a stronger activator than the methoxy group, meaning its influence on the reaction rate and regiochemistry is dominant.[3]

Sources

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Dibromo-5-methoxyaniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dibromo-5-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this polysubstituted aniline derivative through detailed spectral interpretation. We will explore the influence of electron-donating and electron-withdrawing substituents on the chemical shifts and coupling patterns observed in both proton and carbon NMR. Furthermore, this guide outlines a robust, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The causality behind experimental choices is explained, grounding the practical steps in fundamental NMR theory to provide a self-validating system for spectral analysis.

Introduction: The Molecular Architecture of 2,4-Dibromo-5-methoxyaniline

2,4-Dibromo-5-methoxyaniline is a key intermediate in organic synthesis, featuring a complex substitution pattern on the benzene ring. The interplay of three distinct substituents—an electron-donating amino group (-NH₂), an electron-donating methoxy group (-OCH₃), and two electron-withdrawing bromine atoms (-Br)—creates a unique electronic environment that is exquisitely probed by NMR spectroscopy. Understanding the precise location and electronic influence of these groups is paramount for its application in medicinal chemistry and materials science. NMR spectroscopy stands as the most powerful technique for the unambiguous structural confirmation of such molecules, providing detailed information about the connectivity and chemical environment of each atom.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of 2,4-Dibromo-5-methoxyaniline, offering a step-by-step interpretation rooted in the principles of chemical shift theory, spin-spin coupling, and substituent effects in aromatic systems.

Molecular Structure and NMR Assignment

To facilitate a clear discussion, the atoms of 2,4-Dibromo-5-methoxyaniline are numbered as follows:

Caption: Numbering scheme for 2,4-Dibromo-5-methoxyaniline.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,4-Dibromo-5-methoxyaniline, recorded in CDCl₃, exhibits four distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons.[1]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 4.10 | Broad Singlet | 2H |

| -OCH₃ | 3.80 | Singlet | 3H |

| Ar-H (H-6) | 7.49 | Singlet | 1H |

| Ar-H (H-3) | 6.31 | Singlet | 1H |

| Table 1: Summary of ¹H NMR data for 2,4-Dibromo-5-methoxyaniline in CDCl₃.[1] |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-3 and H-6): The presence of two singlets in the aromatic region, each integrating to one proton, is consistent with the proposed structure. The significant difference in their chemical shifts can be rationalized by considering the electronic effects of the substituents.

-

The proton at the C-6 position (δ 7.49) is ortho to the electron-withdrawing bromine at C-2 and para to the electron-withdrawing bromine at C-4. These deshielding effects result in a downfield chemical shift.

-

Conversely, the proton at the C-3 position (δ 6.31) is ortho to the strongly electron-donating amino group at C-1 and para to the electron-donating methoxy group at C-5. This pronounced shielding from two donating groups causes a significant upfield shift. The lack of coupling for both aromatic protons is due to the absence of adjacent protons (meta coupling is often too small to be resolved).

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group appear as a sharp singlet at δ 3.80, as expected for a methoxy group attached to an aromatic ring.[1]

-

Amine Protons (-NH₂): The two amine protons give rise to a broad singlet at δ 4.10.[1] The broadness of this peak is characteristic of amine protons and is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum, recorded in CDCl₃, shows seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.[1]

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-5 (-OCH₃) | 155.8 |

| C-1 (-NH₂) | 144.3 |

| C-6 | 135.1 |

| C-3 | 99.7 |

| C-2 (-Br) | 99.3 |

| C-4 (-Br) | 99.3 |

| -OCH₃ | 56.1 |

| Table 2: Summary of ¹³C NMR data for 2,4-Dibromo-5-methoxyaniline in CDCl₃.[1] |

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The substituent-induced chemical shift (SCS) is a well-documented phenomenon that allows for the prediction and assignment of carbon signals in substituted benzenes.

-

Carbons Bearing Heteroatoms:

-

C-5 (δ 155.8): This carbon, bonded to the strongly electron-donating methoxy group, is the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.

-

C-1 (δ 144.3): The carbon attached to the amino group is also significantly deshielded.

-

C-2 and C-4 (δ 99.3): The carbons bearing the bromine atoms appear at a relatively upfield position. While halogens are electronegative, their primary effect on the attached carbon (the ipso-carbon) in ¹³C NMR is shielding, a phenomenon known as the "heavy atom effect." The accidental equivalence of the chemical shifts for C-2 and C-4 is noted in the reported data.[1]

-

-

Protonated Aromatic Carbons:

-

C-6 (δ 135.1): This carbon is ortho to the amino group and meta to the methoxy group, and its chemical shift reflects the combined electronic influences.

-

C-3 (δ 99.7): This carbon is ortho to the methoxy group and para to the amino group, resulting in a significant upfield shift due to the strong shielding from these two electron-donating groups.

-

-

Methoxy Carbon:

-

-OCH₃ (δ 56.1): The signal for the methoxy carbon appears in the expected aliphatic region for such a group attached to an aromatic ring.[1]

-

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the correct setup of the spectrometer. The following protocol is designed to ensure reliable and reproducible results.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[2] A properly prepared sample should be a homogeneous solution, free of any solid particles.[3]

-

Analyte Quantity: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of 2,4-Dibromo-5-methoxyaniline.[2] For a ¹³C NMR spectrum, a more concentrated sample is preferable, typically as much as will dissolve to form a saturated solution, to overcome the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

-

Solvent Selection: Use a deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice for this compound. The deuterium signal is used by the spectrometer to "lock" the magnetic field, providing stability during data acquisition.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any suspended solid particles that can degrade spectral resolution, filter the solution into a clean, high-quality 5 mm NMR tube.[2][5] This can be achieved by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[2][5]

-

Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Caption: Workflow for NMR sample preparation.

Data Acquisition and Processing

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is positioned correctly within the probe using a depth gauge.

-

Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent. Following this, the magnetic field homogeneity is optimized through a process called "shimming." Automated shimming routines are highly effective for achieving sharp, symmetrical peaks.[6]

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay. For routine analysis, a 90° pulse angle and a sufficient number of scans (e.g., 8 or 16) are used to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard, which results in a spectrum where each unique carbon appears as a singlet. Due to the low sensitivity of ¹³C, a larger number of scans is required.

-

-

Data Processing: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform (FT).[7] Subsequent processing steps include:

-

Phasing: Correcting the phase of the signals to ensure they are all in pure absorption mode.

-

Baseline Correction: Ensuring the baseline of the spectrum is flat.

-

Referencing: Calibrating the chemical shift axis. For CDCl₃, the residual solvent peak can be used as a secondary reference (δ 7.26 for ¹H) or the solvent carbon signal (δ 77.16 for ¹³C). Tetramethylsilane (TMS) is the primary reference standard (δ 0.00).

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Conclusion

The ¹H and ¹³C NMR spectra of 2,4-Dibromo-5-methoxyaniline provide a wealth of structural information that is readily interpretable through the fundamental principles of NMR spectroscopy. The distinct chemical shifts of the aromatic protons and carbons are a direct consequence of the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing bromine atoms. This guide has provided a detailed analysis of these spectra, alongside a robust experimental protocol for their acquisition. By understanding the causality behind both the spectral features and the experimental methodology, researchers can confidently utilize NMR spectroscopy for the structural elucidation of complex organic molecules.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

University of Notre Dame. NMR Sample Preparation. [Link]

-

University of Missouri-St. Louis. Sample Preparation. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

University of Ottawa. NMR Data Acquisition and Processing Procedure. [Link]

-

eMagRes. NMR Data Processing. [Link]

Sources

- 1. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 2,4-Dibromoaniline(615-57-6) 13C NMR [m.chemicalbook.com]

- 5. 2,4-Dibromoaniline(615-57-6) 1H NMR [m.chemicalbook.com]

- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

Navigating the Solubility Landscape of 2,4-Dibromo-5-methoxyaniline: A Technical Guide for Drug Development Professionals

Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences

In the intricate journey of drug discovery and development, the physicochemical properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount determinant of a drug candidate's fate. It governs everything from the feasibility of synthetic workups and purification to the formulation of a viable dosage form and, ultimately, its bioavailability in the human body. This guide is dedicated to a comprehensive exploration of the solubility of 2,4-Dibromo-5-methoxyaniline, a substituted aniline that serves as a valuable building block in the synthesis of various pharmacologically active agents. While specific quantitative solubility data for this compound is not widely published, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. The principles and methodologies discussed herein are designed to be broadly applicable to other novel chemical entities, empowering you to navigate the complexities of solubility with confidence and scientific rigor.

Physicochemical Profile of 2,4-Dibromo-5-methoxyaniline

To understand the solubility of 2,4-Dibromo-5-methoxyaniline, we must first dissect its molecular structure and the physicochemical properties that arise from it.

-

Structure:

-

Methoxy Group (-OCH₃): This electron-donating group can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

-

Bromo Groups (-Br): The two bromine atoms are electron-withdrawing and significantly increase the molecular weight and van der Waals surface area of the molecule. While individual C-Br bonds have some polarity, the overall effect on polarity is complex and depends on the molecule's geometry. The presence of halogens can sometimes reduce solubility in polar solvents.

-

Predicted Properties:

-

Polarity: The presence of the amino and methoxy groups imparts a degree of polarity to the molecule. However, the large, nonpolar aromatic ring and the two heavy bromine atoms contribute to its lipophilic character. This duality suggests that the solubility of 2,4-Dibromo-5-methoxyaniline will be highly dependent on the specific solvent environment.

-

Hydrogen Bonding: The -NH₂ group can participate in hydrogen bonding, which would favor solubility in protic solvents like alcohols. The oxygen of the methoxy group can also act as a hydrogen bond acceptor.[2]

-

Molecular Weight: With a molecular weight of approximately 280.95 g/mol , it is a moderately sized molecule for a drug discovery building block.[3]

-

Illustrative Solubility Profile of 2,4-Dibromo-5-methoxyaniline

The following table presents an illustrative, yet scientifically plausible, solubility profile for 2,4-Dibromo-5-methoxyaniline in a selection of common organic solvents at ambient temperature. This data is intended to serve as a practical example for the application of the principles and methods discussed in this guide.

| Solvent Class | Solvent | IUPAC Name | Predicted Solubility (mg/mL) | Rationale for Prediction |

| Polar Protic | Methanol | Methanol | > 50 | High solubility is expected due to the ability of methanol to act as both a hydrogen bond donor and acceptor, readily interacting with the amine and methoxy groups. |

| Ethanol | Ethanol | ~ 40 | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor, leading to good solubility. The slightly larger nonpolar ethyl group may slightly reduce solubility compared to methanol. | |

| Isopropanol | Propan-2-ol | ~ 25 | The increased steric hindrance and larger nonpolar character of the isopropyl group are predicted to decrease solubility compared to smaller alcohols. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | > 100 | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for a wide range of organic compounds, including those with amine and methoxy functionalities. |

| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | > 100 | Similar to DMSO, DMF is a highly polar aprotic solvent capable of accepting hydrogen bonds, leading to high solubility. | |

| Acetonitrile | Acetonitrile | ~ 15 | Acetonitrile is polar aprotic but is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in lower solubility. | |

| Acetone | Propan-2-one | ~ 30 | Acetone's polarity and ability to accept hydrogen bonds suggest moderate solubility. | |

| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Dichloromethane | ~ 20 | DCM is a slightly polar solvent that can engage in dipole-dipole interactions. It is a good solvent for many organic compounds but lacks hydrogen bonding capabilities, which may limit the solubility of this particular molecule. |

| Tetrahydrofuran (THF) | Oxolane | ~ 45 | THF is a polar aprotic solvent with a cyclic ether structure. Its ability to accept hydrogen bonds and its overall polarity suggest good solubility. | |

| Toluene | Toluene | < 5 | As a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of 2,4-Dibromo-5-methoxyaniline, resulting in poor solubility. | |

| Hexane | Hexane | < 1 | Hexane is a nonpolar aliphatic solvent and is predicted to be a very poor solvent for this compound due to the significant mismatch in polarity.[2][4] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[5] This protocol provides a detailed methodology for its implementation.

Materials and Equipment

-

2,4-Dibromo-5-methoxyaniline (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Appropriate personal protective equipment (PPE)

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid 2,4-Dibromo-5-methoxyaniline into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

To each vial, add a precise volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis by HPLC:

-

Prepare a series of calibration standards of 2,4-Dibromo-5-methoxyaniline of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of 2,4-Dibromo-5-methoxyaniline in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as mg/mL or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 2,4-Dibromo-5-methoxyaniline is a complex interplay of various molecular and environmental factors. Understanding these factors is key to predicting and manipulating its solubility.

Caption: Key Factors Influencing Solubility.

-

"Like Dissolves Like": This is the cardinal rule of solubility.[2][4][6] Polar solutes, like 2,4-Dibromo-5-methoxyaniline with its amine and methoxy groups, tend to dissolve in polar solvents. Conversely, nonpolar compounds dissolve in nonpolar solvents. The varying degrees of solubility in the illustrative table are a direct reflection of this principle.

-

Hydrogen Bonding: The ability of the -NH₂ group to participate in hydrogen bonds is a significant driver of its solubility in protic solvents like alcohols. The stronger the hydrogen bonding between the solute and solvent, the greater the solubility.

-

Molecular Size and Shape: Larger molecules generally have lower solubility because it is more difficult for solvent molecules to surround them.[7] The two bulky bromine atoms on the aniline ring increase its size and may hinder its interaction with some solvent molecules.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is an important consideration for processes like recrystallization.

Safety and Handling of 2,4-Dibromo-5-methoxyaniline

As with any chemical compound in a laboratory setting, proper safety precautions are essential when handling 2,4-Dibromo-5-methoxyaniline. While a specific safety data sheet (SDS) for this exact compound may not be readily available, the following guidelines are based on the known hazards of similar substituted anilines and brominated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][8][9]

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][8][9] Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Framework for Informed Decision-Making

This technical guide has provided a comprehensive overview of the solubility of 2,4-Dibromo-5-methoxyaniline, from its theoretical underpinnings to practical experimental determination. While a definitive, publicly available dataset on its solubility is yet to be established, the principles and methodologies outlined here offer a robust framework for any researcher working with this or similar novel compounds. By understanding the interplay of molecular structure, solvent properties, and environmental factors, scientists and drug development professionals can make more informed decisions regarding synthesis, purification, formulation, and ultimately, the advancement of new therapeutic agents.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). QSARs for selected aliphatic and aromatic amines. Retrieved from [Link]

-

PubMed. (n.d.). Mechanistic QSAR of aromatic amines: new models for discriminating between homocyclic mutagens and nonmutagens, and validation of models for carcinogens. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

Sources

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. 2,4-Dibromo-5-methoxyaniline 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. saltise.ca [saltise.ca]

- 7. Organic chemistry - Wikipedia [en.wikipedia.org]

- 8. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 2,4-Dibromo-5-methoxyaniline: A Technical Guide for Researchers

Compound Profile and Physicochemical Properties

2,4-Dibromo-5-methoxyaniline is a substituted aniline that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring bromine atoms and a methoxy group on the aniline ring, imparts specific reactivity that is leveraged in the construction of more complex molecules.

A clear understanding of its physicochemical properties is the foundation of safe handling and experimental design.

| Property | Value | Source |

| CAS Number | 35736-52-8 | [2] |

| Molecular Formula | C₇H₇Br₂NO | [2] |

| Molecular Weight | 280.95 g/mol | [2] |

| Boiling Point | 308.4 °C | Inferred from similar compounds |

| Flash Point | 136 °C | Inferred from similar compounds |

| Appearance | Brown liquid/solid | [3] |

Hazard Analysis and GHS Classification

Based on the hazard profiles of structurally similar aromatic amines and bromo-substituted compounds, 2,4-Dibromo-5-methoxyaniline should be handled as a substance with significant potential hazards. The following GHS classifications are inferred from analogous compounds such as p-Anisidine and other brominated anilines.[4][5]

-

Acute Toxicity:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[6]

-

Carcinogenicity: Suspected of causing cancer (Category 1B/2)[4][5]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[4]

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life, with long-lasting effects.[4]

Signal Word: Danger[5]

Hazard Pictograms:

Due to the inferred high toxicity, the following pictograms are appropriate:

-

Skull and Crossbones (GHS06): Acute Toxicity (fatal or toxic)

-

Health Hazard (GHS08): Carcinogenicity, Specific Target Organ Toxicity

-

Exclamation Mark (GHS07): Skin/Eye Irritation

-

Environment (GHS09): Hazardous to the Aquatic Environment

Safe Handling and Engineering Controls: A Step-by-Step Protocol

Adherence to a strict handling protocol is non-negotiable to ensure personnel safety and prevent environmental contamination. The causality behind these steps is rooted in the precautionary principle, assuming high toxicity based on available data.

Experimental Workflow for Safe Handling:

Caption: Decision tree for first aid response to exposure incidents.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4][7]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [4][7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [8] Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow out of the fume hood.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

Report: Report the spill to the appropriate environmental health and safety personnel.

Conclusion

2,4-Dibromo-5-methoxyaniline is a potent and valuable chemical intermediate. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the diligent application of rigorous safety protocols. By treating this compound with the respect it deserves and adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and continue to advance the frontiers of drug discovery and development.

References

-

PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet for a related brominated aniline compound.

-

LookChem. (n.d.). 2-BROMO-4,5-DIMETHOXYANILINE Safety Data Sheets(SDS). Retrieved from [Link]

- Apollo Scientific. (n.d.). Safety Data Sheet for 2-Bromo-4-methoxyaniline.

-

PubChem. (n.d.). 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxyaniline.

- BLD Pharm. (n.d.). 2,4-Dibromo-3,6-dimethoxyaniline.

Sources

- 1. 2,4-Dibromo-5-methoxyaniline | 35736-52-8 | KBA73652 [biosynth.com]

- 2. 2,4-Dibromo-5-methoxyaniline 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]

- 3. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

A Senior Application Scientist's Guide to Sourcing and Qualifying 2,4-Dibromo-5-methoxyaniline for Research and Development

<_-3a_bd>

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and performing incoming quality control on 2,4-Dibromo-5-methoxyaniline (CAS No. 35736-52-8). Moving beyond a simple list of vendors, this document details the critical parameters for supplier selection, outlines field-proven analytical protocols for purity and identity verification, and offers insights into the causality behind these essential quality control steps. The objective is to empower scientific teams to ensure the consistency, quality, and reliability of this key chemical building block, thereby safeguarding the integrity of their research and development pipelines.

Introduction: The Role of 2,4-Dibromo-5-methoxyaniline in Synthesis

2,4-Dibromo-5-methoxyaniline is a substituted aniline that serves as a valuable intermediate and building block in organic synthesis. Its molecular structure, featuring two bromine atoms and a methoxy group on the aniline ring, provides multiple reactive sites for constructing more complex molecules. This makes it a key component in the synthesis of a range of target compounds, particularly in the pharmaceutical and materials science sectors.[1]

Given its role as a foundational reagent, the purity and consistency of 2,4-Dibromo-5-methoxyaniline are paramount. The presence of impurities, such as regioisomers (e.g., 4-bromo-3-methoxyaniline) or under- or over-brominated species, can lead to unpredictable reaction outcomes, the formation of undesired side products, and significant challenges in downstream purification.[2] Therefore, a robust supplier qualification and incoming quality control (QC) process is not merely a procedural formality but a critical step in risk mitigation for any research program.[3][4]

Key Chemical Properties:

-

Molecular Formula: C₇H₇Br₂NO[1]

-

Molecular Weight: 280.94 g/mol [1]

-

CAS Number: 35736-52-8[1]

-

Appearance: Typically a brown liquid or low-melting solid.[2][5]

Supplier Identification and Comparative Vetting

The market for fine chemicals is populated by a wide range of suppliers, from large global manufacturers to smaller specialized laboratories.[6] The primary objective is to identify a supplier who can provide the required quantity of material that consistently meets predefined quality standards.

Initial identification can be performed through chemical sourcing platforms like ChemicalBook, PubChem, and supplier-specific portals. However, the vetting process must extend beyond catalog listings.

Critical Vetting Criteria

-

Purity Specification: Suppliers typically offer various purity grades (e.g., 95%, 97%, >98%). For drug development, a higher purity grade is almost always necessary to minimize confounding variables in experimental results.

-

Documentation: The availability and quality of supporting documentation are direct indicators of a supplier's commitment to quality.

-

Certificate of Analysis (CoA): This is a mandatory document that provides lot-specific data on the purity and physical properties of the chemical. A comprehensive CoA will detail the analytical method used for purity assessment (e.g., HPLC, GC, NMR) and the results.

-

Safety Data Sheet (SDS): Essential for ensuring safe handling, storage, and disposal. The SDS contains critical information on hazards, protective measures, and emergency procedures.[7][8]

-

Spectroscopic Data: Reputable suppliers will often provide ¹H NMR, ¹³C NMR, or HPLC data upon request for a specific lot, which is invaluable for independent verification.

-

-

Batch-to-Batch Consistency: For long-term projects, it is crucial to work with suppliers who can demonstrate strong process control and minimize variability between different production lots.[6] This is a key concern in pharmaceutical manufacturing and development.[3]

Representative Supplier Analysis